

In-Depth Technical Guide: 2,6-Difluoro-3-methylphenylacetic Acid

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Compound of Interest

Compound Name: 2,6-Difluoro-3-methylphenylacetic acid

Cat. No.: B1350570

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CAS Number: 261943-97-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-methylphenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential biological relevance of this compound.

Physicochemical Properties

Quantitative data for **2,6-Difluoro-3-methylphenylacetic acid** has been aggregated from various chemical suppliers and is summarized in the table below for clarity and comparative analysis.

Property	Value	Reference
CAS Number	261943-97-9	[1]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[2]
Molecular Weight	186.16 g/mol	[2]
Physical Form	Solid	[2]
Melting Point	111 - 112 °C	[2]
Purity	Typically ≥95%	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,6-Difluoro-3-methylphenylacetic acid** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for analogous phenylacetic acids. A common and effective strategy involves a two-step process: the formation of the corresponding benzyl cyanide followed by hydrolysis.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on the known reactivity of substituted benzyl halides and the subsequent hydrolysis of nitriles.



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Caption: Proposed two-step synthesis of **2,6-Difluoro-3-methylphenylacetic acid**.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the key transformations, adapted from procedures for similar compounds.

Step 1: Synthesis of 2-(2,6-Difluoro-3-methylphenyl)acetonitrile

This procedure is adapted from the synthesis of similar arylacetonitriles from benzyl halides.

- Materials:
 - 2,6-Difluoro-3-methylbenzyl bromide (starting material)
 - Sodium cyanide (NaCN)
 - Acetone (anhydrous)
 - Sodium iodide (NaI, catalytic amount)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-Difluoro-3-methylbenzyl bromide in anhydrous acetone.
 - Add sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide.
 - Heat the mixture to reflux and stir vigorously for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
 - Evaporate the acetone from the filtrate under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-(2,6-Difluoro-3-methylphenyl)acetonitrile.
- The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 2-(2,6-Difluoro-3-methylphenyl)acetonitrile

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

- Materials:
 - 2-(2,6-Difluoro-3-methylphenyl)acetonitrile
 - Sulfuric acid (concentrated)
 - Water
 - Sodium hydroxide (for neutralization)
 - Hydrochloric acid (for acidification)
- Procedure:
 - In a round-bottom flask, combine 2-(2,6-Difluoro-3-methylphenyl)acetonitrile with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
 - Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.
 - Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution.
 - Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
 - Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

- Collect the solid precipitate by vacuum filtration and wash with cold water.
- The crude **2,6-Difluoro-3-methylphenylacetic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. The introduction of fluorine atoms can further enhance their therapeutic potential.

Anti-Inflammatory and Analgesic Agents

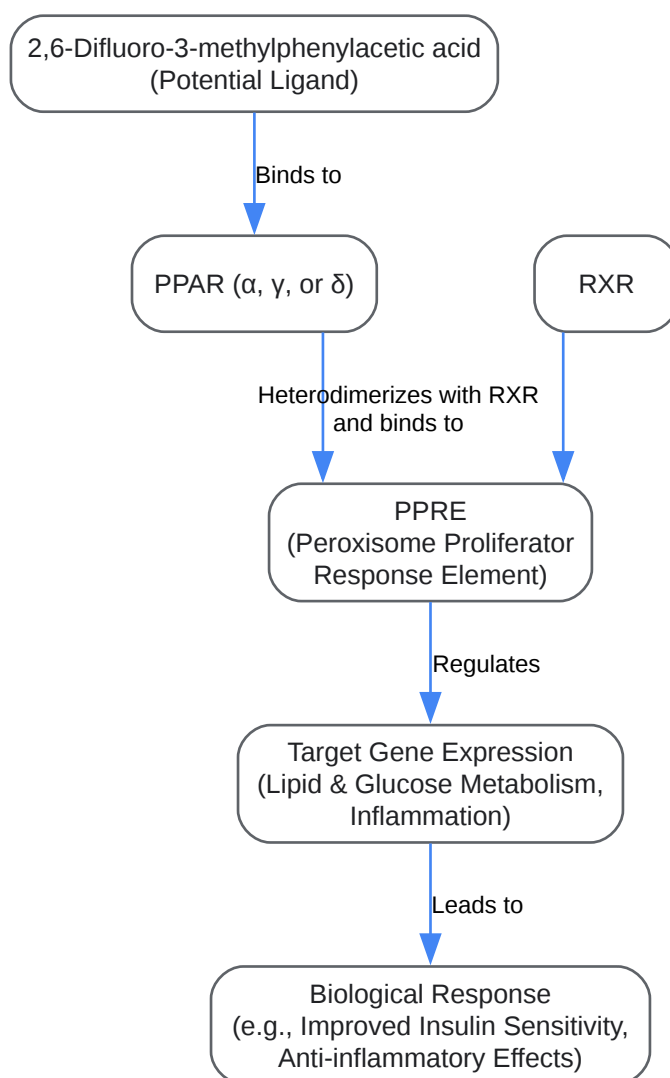
Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid scaffold. The fluorine substituents in **2,6-Difluoro-3-methylphenylacetic acid** may modulate its activity towards cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia. It is plausible that **2,6-Difluoro-3-methylphenylacetic acid** could exhibit activity at one or more of the PPAR isoforms (α , γ , or δ).

Potential Signaling Pathway Involvement

Based on the known activities of similar compounds, a potential signaling pathway that could be modulated by **2,6-Difluoro-3-methylphenylacetic acid** is the PPAR signaling cascade.



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Caption: Hypothetical PPAR signaling pathway for **2,6-Difluoro-3-methylphenylacetic acid**.

Conclusion

2,6-Difluoro-3-methylphenylacetic acid is a compound of interest for researchers in drug discovery and medicinal chemistry. While specific biological data is limited in the public domain, its structural similarity to known bioactive molecules suggests potential as an anti-inflammatory agent or a modulator of metabolic pathways through PPAR agonism. The synthetic routes outlined in this guide, though hypothetical, are based on well-established chemical principles and provide a solid foundation for its preparation and further investigation. Future studies are

warranted to fully elucidate the pharmacological profile and therapeutic potential of this fluorinated phenylacetic acid derivative.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2,6-Difluoro-3-methylphenylacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350570#2-6-difluoro-3-methylphenylacetic-acid-cas-number]

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